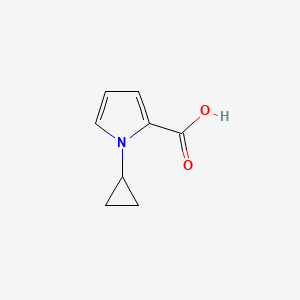

1-cyclopropyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-cyclopropyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFAGHFIPYSSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155519-52-0 | |

| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The cyclopropyl moiety is a bioisostere for various functional groups and can confer unique pharmacological properties, including enhanced metabolic stability and binding affinity. This document details a logical and efficient three-step synthetic sequence, beginning with the accessible starting material pyrrole. Each step is elucidated with mechanistic insights, detailed experimental protocols, and a discussion of the rationale behind procedural choices, reflecting an approach rooted in established and reliable organic chemistry principles.

The Significance of the 1-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Scaffold

The fusion of a pyrrole ring with a cyclopropyl group creates a molecular architecture with compelling properties for drug design. Pyrrole and its derivatives are core components in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The cyclopropyl group, a strained three-membered carbocycle, is not merely a passive substituent. Its unique electronic nature and rigid conformation can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[3] The introduction of a cyclopropyl group can lead to improved metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable hydrophobic and conformational effects. Consequently, the 1-cyclopropyl-1H-pyrrole-2-carboxylic acid core is a valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.[4]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward, three-step approach. The carboxylic acid can be derived from the hydrolysis of a corresponding ester, such as an ethyl ester. This precursor, ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate, can be synthesized through the N-alkylation of the pyrrole ring of ethyl 1H-pyrrole-2-carboxylate. The starting ester is, in turn, readily prepared from pyrrole itself.

This strategy is advantageous as it builds complexity stepwise from simple, commercially available starting materials. The chosen pathway relies on well-understood, high-yielding transformations, ensuring reproducibility and scalability.

Caption: Simplified mechanism of the Ullmann N-Cyclopropylation.

Step 3: Saponification to Yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is most effectively carried out under basic conditions, a reaction known as saponification. [5][6] Causality of Experimental Choice: While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process, requiring a large excess of water to drive the reaction to completion. [7]In contrast, basic hydrolysis is effectively irreversible. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. This acid-base reaction is the final, irreversible step that drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Step 1: Ethyl 1H-pyrrole-2-carboxylate

[8]1. Acylation: A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with trichloroacetyl chloride (225 g, 1.23 mol) and 200 mL of anhydrous diethyl ether. The solution is stirred while a solution of freshly distilled pyrrole (77 g, 1.2 mol) in 640 mL of anhydrous ether is added dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux. 2. Workup 1: After the addition is complete, the mixture is stirred for an additional hour. A solution of potassium carbonate (100 g, 0.724 mol) in 300 mL of water is then added slowly through the dropping funnel. The layers are separated, and the organic phase is dried over anhydrous magnesium sulfate. 3. Alcoholysis: In a separate 1-L flask, sodium metal (10.1 g, 0.44 g-atom) is cautiously dissolved in 300 mL of anhydrous ethanol. To this sodium ethoxide solution, the crude 2-pyrrolyl trichloromethyl ketone obtained from the previous step (75 g, 0.35 mol) is added portionwise over 10 minutes. 4. Workup 2: The solution is stirred for 30 minutes, then concentrated under reduced pressure using a rotary evaporator. The residue is partitioned between 200 mL of diethyl ether and 25 mL of 3 N hydrochloric acid. 5. Purification: The ether layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The resulting crude oil is purified by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.

Protocol for Step 2: Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate

-

Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol), copper(I) iodide (CuI, 0.68 g, 3.6 mmol, 5 mol%), and anhydrous potassium carbonate (19.9 g, 143.8 mmol).

-

Reagent Addition: Add 150 mL of anhydrous dimethylformamide (DMF). Then, add N,N'-dimethylethylenediamine (DMEDA, 0.77 mL, 7.2 mmol, 10 mol%) followed by cyclopropyl bromide (8.0 mL, 93.5 mmol).

-

Reaction: The flask is equipped with a reflux condenser and heated to 110-120 °C with vigorous stirring for 12-18 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is poured into 500 mL of water and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol for Step 3: 1-cyclopropyl-1H-pyrrole-2-carboxylic acid

-

Saponification: In a round-bottomed flask, dissolve ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (5.0 g, 27.9 mmol) in 100 mL of ethanol. Add a solution of sodium hydroxide (2.2 g, 55.8 mmol) in 25 mL of water.

-

Reaction: The mixture is heated to reflux (approx. 80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting ester.

-

Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with 100 mL of water and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH ~3 by the slow addition of 2 M hydrochloric acid. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Data Summary

The following table summarizes the expected outcomes for the synthetic sequence.

| Step | Reactants | Key Reagents / Catalyst | Solvent(s) | Temp. (°C) | Typical Yield (%) |

| 1 | Pyrrole, Trichloroacetyl chloride, Sodium, Ethanol | K₂CO₃ (workup) | Diethyl Ether, Ethanol | Reflux | 80-90 [8] |

| 2 | Ethyl 1H-pyrrole-2-carboxylate, Cyclopropyl bromide | CuI, K₂CO₃, DMEDA | DMF | 110-120 | 65-80 |

| 3 | Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate | NaOH or KOH | Ethanol, Water | Reflux | 90-98 |

Conclusion

The can be reliably accomplished through a three-step sequence starting from pyrrole. The pathway leverages a high-yielding acylation/alcoholysis to form the key pyrrole ester intermediate, followed by a robust copper-catalyzed N-cyclopropylation, and concludes with an efficient saponification. Each step is based on well-established chemical principles, ensuring the process is both scalable and reproducible for applications in research and drug development. This guide provides the necessary technical detail and mechanistic understanding for scientists to successfully implement this synthesis in the laboratory.

References

-

Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Guan, B. T., Wang, Y., Li, B. J., Yu, D. G., & Shi, Z. J. (2008). A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes. Angewandte Chemie International Edition, 47(41), 7847-7850. [Link]

-

Wikipedia. (2023). Ester hydrolysis. [Link]

- Google Patents. (2009).

-

Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15233-15266. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 5. Formation of bicyclic pyrroles from the catalytic coupling reaction of 2,5-disubstituted pyrroles with terminal alkynes, involving the activation of multiple C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1565423B1 - 2-heptylcyclopropyl-1-carboxylic acid - Google Patents [patents.google.com]

- 7. N/A|Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. This molecule is of significant interest to the medicinal chemistry community due to the unique combination of a pyrrole-2-carboxylic acid scaffold, a known pharmacophore, and a cyclopropyl group, which can enhance key drug-like properties. This document details the physicochemical and spectroscopic properties of the title compound, provides a detailed, plausible synthetic protocol, and explores its potential in drug discovery and development.

Introduction: The Strategic Combination of Pyrrole and Cyclopropyl Moieties

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The carboxylic acid functionality at the 2-position provides a handle for further chemical modification and can participate in key interactions with biological targets.[2][3] Pyrrole-2-carboxylic acid itself serves as a precursor for various complex derivatives in numerous biosynthetic pathways.[4]

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The strained three-membered ring can act as a rigid linker, enhance metabolic stability, improve potency, and reduce off-target effects.[5] The unique electronic nature of the cyclopropyl ring, with its partial double-bond character, can also influence molecular interactions and reactivity. The strategic placement of a cyclopropyl group on the pyrrole nitrogen in 1-cyclopropyl-1H-pyrrole-2-carboxylic acid presents a molecule with a compelling profile for investigation in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. Below is a summary of the available and predicted properties for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [6] |

| CAS Number | 1155519-52-0 | [5] |

| Appearance | Predicted to be a solid | [5] |

| Predicted XlogP | 1.0 | [2] |

| Purity (from supplier) | >95% | [6] |

| Storage Temperature | Room Temperature | [6] |

Note: Most of the physicochemical properties for the title compound are predicted or taken from supplier information due to a lack of extensive experimental data in the public domain.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (Ullmann Condensation)

This step utilizes a copper-catalyzed N-arylation (or in this case, N-alkylation with an activated substrate or a variation of the Ullmann reaction) to couple the pyrrole nitrogen to the cyclopropyl group.

-

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Cyclopropylamine

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., DMF or DMSO)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl pyrrole-2-carboxylate (1 equivalent), cyclopropylamine (1.5 equivalents), copper(I) iodide (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent (e.g., DMF) to the flask.

-

Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate.

-

Step 2: Hydrolysis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate

This is a standard ester hydrolysis to yield the final carboxylic acid.

-

Materials:

-

Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-cyclopropyl-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Spectroscopic Characterization

While experimental spectra for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are not widely published, we can predict the key spectroscopic features based on the known data for pyrrole-2-carboxylic acid and the expected influence of the N-cyclopropyl group.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically around 11-13 ppm.

-

Pyrrole Ring Protons: Three distinct signals are anticipated in the aromatic region (6-7.5 ppm). The proton at the 5-position (adjacent to the NH) will likely be the most downfield, followed by the proton at the 3-position, and then the proton at the 4-position. The coupling constants between these protons will be characteristic of a 2-substituted pyrrole ring.

-

Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen is expected further downfield compared to a typical cyclopropyl group due to the deshielding effect of the pyrrole ring. The four methylene protons (CH₂) of the cyclopropyl ring will likely appear as two distinct multiplets in the upfield region (0.5-1.5 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal is expected in the range of 160-170 ppm.

-

Pyrrole Ring Carbons: Four signals are anticipated in the aromatic region (100-140 ppm). The carbon at the 2-position (attached to the carboxylic acid) will be the most downfield.

-

Cyclopropyl Carbons: The methine carbon attached to the nitrogen will appear in the range of 30-40 ppm, while the two methylene carbons will be in the upfield region, typically below 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the pyrrole ring.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-N and C-C Stretches of the Pyrrole Ring: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Chemical Reactivity

The chemical reactivity of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is dictated by the interplay of its three key components: the aromatic pyrrole ring, the carboxylic acid group, and the N-cyclopropyl substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a range of standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amide Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC, HATU) to generate a library of amides. This is a particularly important reaction in drug discovery for exploring structure-activity relationships.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the N-cyclopropyl and the C2-carboxylic acid groups will influence the regioselectivity of these reactions. The electron-withdrawing nature of the carboxylic acid group would be expected to direct incoming electrophiles primarily to the 4-position.

Stability of the Cyclopropyl Group

The N-cyclopropyl group is generally stable under many reaction conditions. However, under strongly acidic or certain catalytic conditions, ring-opening of the cyclopropane may occur. This potential reactivity should be considered when planning multi-step syntheses.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are not extensively documented, its structural motifs suggest significant potential in several therapeutic areas.

-

As a Building Block: The molecule is an excellent scaffold for the synthesis of more complex drug candidates. The carboxylic acid provides a convenient point for diversification, allowing for the generation of libraries of amides and esters for biological screening.

-

Potential as an Antibacterial Agent: Pyrrole-containing compounds have been investigated as antibacterial agents.[7] The introduction of the cyclopropyl group could enhance the antibacterial profile of the pyrrole scaffold.

-

Antiviral and Anticancer Potential: Many N-substituted pyrrole derivatives have demonstrated antiviral and anticancer activities. The unique properties conferred by the cyclopropyl group could lead to the discovery of novel compounds with improved efficacy and selectivity in these areas.

Safety and Handling

Based on the safety data for the parent compound, pyrrole-2-carboxylic acid, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid should be handled with appropriate care in a laboratory setting.

-

Health Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Conclusion

1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure combines the biologically relevant pyrrole-2-carboxylic acid core with the advantageous physicochemical properties of a cyclopropyl group. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and an outlook on its potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is highly warranted.

References

- Pyrrole carboxylic acid derivatives as antibacterial agents. (Patent No. WO2010013222A1).

- The Cyclopropyl Group in Medicinal Chemistry.

- Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.

- SAFETY D

- SAFETY D

- SAFETY D

- 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. PubChemLite.

- Pyrrole-2-carboxylic acid. Chem-Impex.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

- 1H-pyrrole-2-carboxylic acid.

- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem.

- Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum. ChemicalBook.

- 1H-Pyrrole-2-carboxylic acid. the NIST WebBook.

- 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | 1155519-52-0. Sigma-Aldrich.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

- bmse000357 Pyrrole-2-carboxylic Acid

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579. PubChem.

- New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.

- (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | CAS# 1155519-52-0 | MFCD12181391 | BB-4043147. Hit2Lead.

- 1H-Pyrrole-2-carboxylic acid. PMC - NIH.

- cyclopropanecarboxylic acid. Organic Syntheses Procedure.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- Pyrrole-2-carboxylic acid | N

- Formation and Excretion of Pyrrole-2-Carboxyl

- Synonyms of Pyrrole-2-carboxylic acid.

- Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature | Request PDF.

- Palladium-Catalyzed N -Arylation of Cyclopropylamines | Request PDF.

- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.

- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)

- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

- 1. PubChemLite - 1-cyclopropyl-1h-pyrrole-2-carboxylic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

biological activity of N-cyclopropyl pyrrole derivatives

An In-Depth Technical Guide to the Biological Activity of N-Cyclopropyl Pyrrole Derivatives

Executive Summary

The pyrrole ring is a foundational five-membered N-heterocyclic scaffold that is a key structural motif in a vast number of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatility allows for the generation of diverse compound libraries with a wide pharmacological profile.[4] In parallel, the cyclopropyl group has emerged as a "bioisostere of choice" in modern medicinal chemistry. Its unique stereoelectronic properties—including conformational rigidity and metabolic stability—are frequently exploited to enhance potency, improve pharmacokinetic profiles, and reduce off-target effects.[5][6]

This guide provides a comprehensive technical overview of the biological activities of N-cyclopropyl pyrrole derivatives, a chemical class that synergistically combines the pharmacological potential of the pyrrole nucleus with the advantageous physicochemical properties of the cyclopropyl moiety. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The content delves into key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition, supported by detailed experimental protocols and mechanistic diagrams to provide a robust and actionable resource for advancing drug discovery programs.

Chapter 1: The N-Cyclopropyl Pyrrole Scaffold: A Privileged Motif in Drug Discovery

The strategic combination of a pyrrole core with an N-cyclopropyl substituent creates a scaffold with significant potential in drug design. The pyrrole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[7] Its structure is present in numerous FDA-approved drugs, such as Atorvastatin (a lipid-lowering agent) and Sunitinib (a multi-targeted tyrosine kinase inhibitor for cancer treatment), highlighting its clinical relevance.[3][8][9]

The introduction of a cyclopropyl group directly onto the pyrrole nitrogen imparts several desirable characteristics. The three-membered ring's strain results in shorter, stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This often leads to improved metabolic stability and a longer drug half-life. Furthermore, the cyclopropyl group acts as a conformationally restricted analogue of larger alkyl groups, which can lock the molecule into a bioactive conformation, enhancing binding affinity for its target and contributing to higher potency.[6] This unique fusion of a versatile pharmacophore and a metabolic stabilizer makes the N-cyclopropyl pyrrole scaffold a highly "privileged" structure in the pursuit of novel therapeutics.

Chapter 2: Synthesis Strategies for N-Cyclopropyl Pyrrole Derivatives

The construction of the N-cyclopropyl pyrrole core can be achieved through several synthetic methodologies. The most classical and widely adopted method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, cyclopropylamine.[9][10] This reaction is highly efficient and tolerates a wide range of functional groups on the dicarbonyl precursor, allowing for the creation of a diverse library of substituted pyrroles.

Other modern methods include multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity, and transition metal-catalyzed cyclizations.[10][11] For instance, gold-catalyzed annulation of ynamides has been shown to produce fully substituted pyrroles through a novel[12][13]-cyclopropyl migration pathway.[11]

Experimental Protocol: Paal-Knorr Synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole

This protocol describes a representative Paal-Knorr reaction, a robust and reliable method for synthesizing N-substituted pyrroles. The procedure is designed to be self-validating through clear checkpoints and characterization steps.

Materials:

-

Acetonylacetone (2,5-hexanedione) (1 mmol)

-

Cyclopropylamine (1 mmol)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetonylacetone (1 mmol, 114 mg) and ethanol (10 mL).

-

Amine Addition: While stirring, add cyclopropylamine (1 mmol, 57 mg) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates a carbonyl group, facilitating the initial nucleophilic attack by the amine.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid catalyst, followed by brine (15 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chapter 3: Anticancer Activity

N-cyclopropyl pyrrole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][14][15] Their cytotoxic activity is often linked to the inhibition of critical cellular processes required for cancer cell proliferation and survival.

Mechanisms of Action:

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, pyrrolo[2,1-f][12][13][16]triazine derivatives bearing an N-cyclopropyl substituent have been identified as potent, low-nanomolar inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[17] Inhibition of VEGFR-2 blocks angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives act as potent inhibitors of tubulin polymerization.[16] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. Some of these compounds have shown high potency against multidrug-resistant cancer cell lines.[16]

-

Necroptosis Inhibition: Necroptosis is a form of programmed necrosis, and its inhibition can be a therapeutic strategy. Structure-activity relationship (SAR) studies have identified pyrrole derivatives that act as inhibitors of necroptosis, offering a potential avenue for cancer therapy.[12]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC₅₀ | Reference |

| Pyrrolo[2,1-f][12][13][16]triazine | VEGFR-2 Kinase | Enzyme Assay | <10 nM | [17] |

| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | MCF-7 (Breast) | 16-60 nM | [16] |

| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | NCI-ADR-RES (Ovarian) | Potent | [16] |

| N-substituted pyrrole | Cytotoxicity | L1210 (Leukemia) | 10-14 µM | [18] |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well microtiter plates

-

N-cyclopropyl pyrrole test compounds (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm absorbance)

Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Chapter 4: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for treating infectious diseases.[19] Pyrrole derivatives, including N-cyclopropyl analogues, have been identified as promising antibacterial and antifungal agents.[7][20][21]

Spectrum of Activity:

-

Antibacterial: N-arylpyrrole derivatives have shown notable activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds outperforming the standard antibiotic levofloxacin.[19] Activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae has also been reported.[19][22] While the exact mechanism is often under investigation, some pyrrole-quinolone hybrids are thought to target bacterial DNA gyrase.[23]

-

Antifungal: Certain pyrrole derivatives have demonstrated potent antifungal activity against pathogens like Aspergillus niger and Candida albicans, with some compounds showing efficacy comparable or superior to the standard drug Clotrimazole.[20][21]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Standard Drug (MIC) | Reference |

| N-arylpyrrole (Vc) | MRSA | 4 | Levofloxacin (8) | [19] |

| N-arylpyrrole (Vc) | M. phlei | 8 | - | [19] |

| Pyrrole-thiazole (3d) | E. coli | 100 (equipotent) | Ciprofloxacin (100) | [20] |

| Pyrrole-thiazole (3c) | C. albicans | Highly Active | Clotrimazole | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well U-bottom microtiter plates

-

Test compounds and standard antibiotics

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate. The typical concentration range is 256 to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

-

Validation: The protocol is validated by the clear growth in the positive control well and the absence of growth in the negative control well. The MIC of a standard antibiotic should also be determined to ensure the test system is performing correctly.

Chapter 7: Future Perspectives and Drug Development

The N-cyclopropyl pyrrole scaffold is a highly promising platform for the development of new therapeutics. The diverse biological activities, coupled with favorable drug-like properties conferred by the cyclopropyl group, position these compounds for continued investigation.

However, challenges remain. The strained cyclopropyl ring, particularly when attached to an amine, can be susceptible to CYP-mediated oxidation, leading to reactive ring-opened intermediates. [5]This bioactivation pathway can lead to hepatotoxicity, as was famously observed with the fluoroquinolone antibiotic trovafloxacin. [5]Therefore, careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential during the preclinical development of any N-cyclopropyl-containing candidate.

Future research should focus on leveraging the known SAR to design next-generation compounds with improved potency, selectivity, and safety profiles. The exploration of this scaffold against new biological targets, guided by computational modeling and high-throughput screening, will undoubtedly uncover novel therapeutic applications. The continued synthesis and evaluation of N-cyclopropyl pyrrole derivatives represent a fertile ground for innovation in medicinal chemistry and the ongoing quest for transformative medicines.

References

-

Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3219-3223. [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed. [Link]

-

Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (n.d.). Taylor & Francis Online. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]

-

N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. (n.d.). PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). ResearchGate. [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. (2011). ResearchGate. [Link]

-

Divergent Construction of Fully Substituted Pyrroles and Cyclopentadiene Derivatives by Ynamide Annulations: 1,2-Cyclopropyl Migration versus Proton Transfer. (2020). PubMed. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

-

Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). (n.d.). PubMed Central. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Oriental Journal of Chemistry. [Link]

-

A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (n.d.). Wiley Online Library. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[12][13][16]riazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed. [Link]

-

Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]

-

Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. (1980). PubMed. [Link]

-

Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). PubMed. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (n.d.). International Journal of Clinical and Medical Research. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]

-

In vitro activities of cyclopropyl derivatives. (2021). ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI. [Link]

-

Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2005). PubMed. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 11. Divergent Construction of Fully Substituted Pyrroles and Cyclopentadiene Derivatives by Ynamide Annulations: 1,2-Cyclopropyl Migration versus Proton Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. redalyc.org [redalyc.org]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. tandfonline.com [tandfonline.com]

spectroscopic data of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of 1-cyclopropyl-1H-pyrrole-2-carboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating predictive analysis with established spectroscopic principles, this document serves as a practical reference for the structural elucidation and characterization of this compound.

Introduction and Molecular Overview

1-cyclopropyl-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a heterocyclic compound featuring a pyrrole ring N-substituted with a cyclopropyl group and bearing a carboxylic acid at the 2-position.[1] Spectroscopic analysis is indispensable for confirming its molecular structure, assessing purity, and ensuring consistency in synthetic batches, which are critical steps in any research or development pipeline.

This guide will dissect the characteristic signatures of this molecule in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from analogous structures, providing a robust framework for analysis.

Figure 1: Molecular Structure of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The spectrum of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for the pyrrole, cyclopropyl, and carboxylic acid protons.

Predicted ¹H NMR Data Interpretation

Based on the structure and data from related compounds like pyrrole-2-carboxylic acid and cyclopropanecarboxylic acid, the following resonances are predicted.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is concentration-dependent.[4] |

| Pyrrole H-5 | ~7.0 | Doublet of Doublets (dd) | 1H | This proton is adjacent to the nitrogen and coupled to H-4 and H-3 (long-range). |

| Pyrrole H-3 | ~6.8 | Doublet of Doublets (dd) | 1H | Coupled to H-4 and H-5. Its chemical shift is influenced by the adjacent carboxylic acid group. |

| Pyrrole H-4 | ~6.2 | Triplet (t) or (dd) | 1H | Coupled to both H-3 and H-5. |

| Cyclopropyl Methine (CH) | 3.5 - 4.0 | Multiplet (m) | 1H | This proton on the carbon attached to the pyrrole nitrogen is deshielded by the aromatic ring. |

| Cyclopropyl Methylene (CH₂) | 1.0 - 1.5 | Multiplet (m) | 4H | The four methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling. |

Table 1: Predicted ¹H NMR Spectral Data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Shim the magnetic field to optimize homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds to ensure accurate integration.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data Interpretation

The chemical shifts are predicted based on the functional groups present.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Carboxylic Acid (C=O) | 160 - 170 | The carbonyl carbon is significantly deshielded.[4] |

| Pyrrole C-2 | 128 - 135 | The carbon atom attached to the carboxylic acid group. |

| Pyrrole C-5 | 120 - 128 | The carbon atom adjacent to the nitrogen. |

| Pyrrole C-3 | 115 - 125 | |

| Pyrrole C-4 | 108 - 115 | |

| Cyclopropyl Methine (CH) | 30 - 38 | The methine carbon attached to the nitrogen. |

| Cyclopropyl Methylene (CH₂) | 8 - 15 | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded. |

Table 2: Predicted ¹³C NMR Spectral Data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency (e.g., ~100 MHz on a 400 MHz spectrometer).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons, although none are present in the core rings of this molecule.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Predicted IR Data Interpretation

The spectrum is dominated by absorptions from the carboxylic acid and the aromatic pyrrole ring.[7][8]

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad band is characteristic of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching signals.[6] |

| 3150 - 3100 | C-H stretch (Pyrrole) | Medium | Aromatic C-H stretch. |

| 3050 - 2850 | C-H stretch (Cyclopropyl) | Medium | Aliphatic C-H stretch. |

| 1760 - 1690 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The position is sensitive to hydrogen bonding; for dimers, it typically appears around 1710 cm⁻¹.[4] |

| ~1600, ~1470 | C=C and C-N stretch (Pyrrole) | Medium-Strong | Characteristic absorptions for the pyrrole aromatic ring. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | |

| 1440 - 1395 | O-H bend (Carboxylic Acid) | Medium | In-plane bending. |

Table 3: Predicted Major IR Absorption Bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.

Predicted Mass Spectrum Interpretation

For 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (MW = 151.16), the following features are expected in an Electron Ionization (EI) mass spectrum.

-

Molecular Ion (M⁺˙): A peak at m/z = 151 is expected, corresponding to the intact molecule with one electron removed. Aromatic and heterocyclic systems often show a prominent molecular ion peak.[9]

-

Key Fragmentation Pathways:

-

[M - OH]⁺: A peak at m/z = 134, resulting from the loss of a hydroxyl radical.

-

[M - COOH]⁺: A peak at m/z = 106, corresponding to the loss of the entire carboxylic acid group as a radical. This is a common fragmentation for carboxylic acids.[10]

-

[M - C₃H₅]⁺: A peak at m/z = 110, from the loss of the cyclopropyl group.

-

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 10. m.youtube.com [m.youtube.com]

1-cyclopropyl-1H-pyrrole-2-carboxylic acid literature review

An In-depth Technical Guide to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Strategic Considerations in Drug Discovery

Abstract

1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This molecule uniquely combines the biologically active pyrrole-2-carboxylic acid scaffold with a cyclopropyl moiety, a group known to confer advantageous physicochemical properties in drug candidates. This guide provides a comprehensive technical overview, including proposed synthetic routes, chemical properties, and a critical evaluation of its potential in drug development. We delve into the strategic implications of its structure, highlighting both the opportunities presented by the cyclopropyl group for enhancing pharmacokinetics and the potential metabolic liabilities that researchers must address. This document is intended to serve as a foundational resource for scientists engaged in the design and development of novel therapeutics.

Introduction: A Scaffold of Strategic Importance

The pursuit of novel chemical entities with improved therapeutic profiles is a central goal in medicinal chemistry. The strategic combination of proven pharmacophores with property-enhancing functional groups is a cornerstone of modern drug design. 1-cyclopropyl-1H-pyrrole-2-carboxylic acid emerges as a molecule of interest at this intersection.

The core of this molecule, the pyrrole ring , is a privileged five-membered nitrogen-containing heterocycle. It is a fundamental structural unit in a vast number of natural products and pharmaceutical agents, including those with anti-inflammatory, antibiotic, and antitumor activities.[1][2] The pyrrole framework's unique electronic properties and its ability to engage in various intermolecular interactions make it a versatile scaffold for building biologically active compounds.[1]

The substituent at the 1-position, the cyclopropyl group , is not merely a small alkyl isostere. Its inclusion in drug molecules has been shown to address multiple common challenges in drug discovery.[3] The rigid, three-membered ring can increase metabolic stability, enhance potency by enforcing a specific conformation, improve brain permeability, and reduce plasma clearance.[3] However, this group also carries a "structural alert" that warrants careful investigation, as will be detailed in this guide.[4]

This document provides a senior scientist's perspective on 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, focusing on its synthesis, biological potential, and the critical considerations for its successful application in research and development.

Chemical Properties and Identification

A clear understanding of a molecule's fundamental properties is the first step in its application. The key identifiers and computed properties for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | - |

| CAS Number | 1155519-52-0 | [5] |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Monoisotopic Mass | 151.06332 Da | [6] |

| SMILES | C1CC1N2C=CC=C2C(=O)O | [6] |

| InChIKey | VDFAGHFIPYSSIU-UHFFFAOYSA-N | [6] |

Synthesis Strategies

This strategy is advantageous as it utilizes commercially available or readily synthesized starting materials and employs reliable, high-yielding reactions. The ester starting material protects the carboxylic acid during the N-alkylation step, preventing undesirable side reactions.

Caption: Proposed synthetic workflow for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Detailed Experimental Protocol: Proposed Synthesis

Objective: To synthesize 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Part A: Synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate (N-Cyclopropylation)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Slowly add a solution of ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH slurry. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium pyrrolide salt should be observed.

-

Alkylation: Add cyclopropyl bromide (1.5 equivalents) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate.

Part B: Synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (Ester Hydrolysis)

-

Setup: Dissolve the purified ester from Part A in a mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 3-5 equivalents) to the solution. Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water. Dry the solid under vacuum to yield the final product, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Biological Activity and Therapeutic Potential

While specific biological data for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is sparse, the therapeutic potential can be inferred from its structural components. The pyrrole-2-carboxylic acid scaffold is present in compounds with a wide array of activities, including:

-

Antibacterial and Antimycobacterial: Derivatives have been designed as inhibitors of key bacterial enzymes like Enoyl-acyl carrier protein reductase (ENR), showing activity against M. tuberculosis.[9][10]

-

Antiviral: Certain pyrrole derivatives have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]

-

Anti-inflammatory: The well-known NSAID Tolmetin contains a pyrrole acetic acid moiety, highlighting the scaffold's relevance in inflammation.[2]

-

Quorum Sensing Inhibition: Related structures like 1H-pyrrole-2,5-dicarboxylic acid have been shown to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, a mechanism that can mitigate virulence and biofilm formation without direct bactericidal effects.[11]

The addition of the N-cyclopropyl group can be hypothesized to enhance these potential activities by improving metabolic stability and optimizing binding interactions within target proteins.[3]

Critical Considerations in Drug Development

As with any promising scaffold, a thorough understanding of potential liabilities is crucial for successful drug development. For this molecule, two key structural features demand careful consideration.

The Cyclopropyl Group: A Metabolic Structural Alert

Expertise & Causality: The cyclopropyl group, while beneficial for pharmacokinetics, is a known structural alert for a specific metabolic toxicity pathway.[4] In vivo, cytochrome P450 enzymes can metabolize the molecule, leading to the formation of a cyclopropyl carboxylic acid fragment. This metabolite can then form a conjugate with carnitine, a vital molecule for transporting fatty acids into mitochondria for energy production.[4]

The resulting depletion of the carnitine pool can disrupt fatty acid metabolism, leading to a toxic buildup and potential hepatotoxicity. This mechanism was a contributing factor to the clinical trial halt of the anxiolytic drug panadiplon.[4]

Caption: Potential metabolic pathway leading to cyclopropyl-mediated toxicity.

Trustworthiness & Validation: To de-risk this potential liability early, it is imperative to conduct in vitro metabolic identification (MetID) studies using liver microsomes or hepatocytes.

Protocol: Conceptual In Vitro Metabolic Stability Assay

-

Incubation: Incubate 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (or a downstream drug candidate containing it) with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by high-resolution LC-MS/MS.

-

Objective: The primary goal is to search for the mass corresponding to the cyclopropyl carboxylic acid metabolite. Its detection would confirm this metabolic pathway is active and warrants further investigation.

The Carboxylic Acid Moiety: Balancing Activity and Properties

The carboxylic acid group is often essential for a drug's pharmacophore, forming critical hydrogen bonds and salt bridges with its biological target.[12] However, its acidic nature (pKa ≈ 4-5) means it is typically ionized at physiological pH. This negative charge can be a double-edged sword:

-

Benefits: Enhances aqueous solubility and provides a strong point of interaction with target proteins.

-

Liabilities: Can limit passive diffusion across biological membranes, such as the blood-brain barrier, and may be a substrate for active efflux transporters.[12] It can also undergo metabolic conjugation (e.g., glucuronidation), which can sometimes lead to reactive metabolites.[13]

Strategic Bioisosteric Replacement: In cases where the liabilities of the carboxylic acid outweigh its benefits, medicinal chemists often turn to bioisosteres—functional groups with similar steric and electronic properties that can maintain biological activity while improving pharmacokinetic profiles.

| Bioisostere | Representative Structure | Typical pKa | Key Features |

| Carboxylic Acid | R-COOH | ~4.5 | Planar, classic H-bond donor/acceptor. |

| Tetrazole | R-CN₄H | ~4.5 - 4.9 | Planar, metabolically stable, more lipophilic than carboxylate.[12] |

| Hydroxamic Acid | R-CONHOH | ~8 - 9 | Can act as a metal chelator, different H-bonding profile.[12] |

| Acylsulfonamide | R-CONHSO₂R' | ~3 - 5 | Strongly acidic, can mimic carboxylate interactions. |

Conclusion

1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a valuable and versatile chemical scaffold. It offers researchers a platform that merges the rich biological potential of the pyrrole core with the pharmacokinetic advantages conferred by the cyclopropyl group. However, its progression from a building block to a successful drug candidate requires a sophisticated, proactive approach. Researchers must validate its synthetic accessibility, explore its therapeutic potential, and, most critically, address the inherent metabolic risks associated with its key functional groups through early and rigorous ADME/Tox testing. By embracing both the opportunities and the challenges presented by its structure, the scientific community can effectively leverage this scaffold in the creation of next-generation therapeutics.

References

- PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information.

-

PubChem. (n.d.). 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Retrieved from [Link]

- Horáková, H., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. SpringerLink.

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sahu, B., et al. (2024). N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. Retrieved from [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Retrieved from [Link]

-

Yoshikawa, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Retrieved from [Link]

-

De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Retrieved from [Link]

- Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

Zeng, Y.-F., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

-

Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]